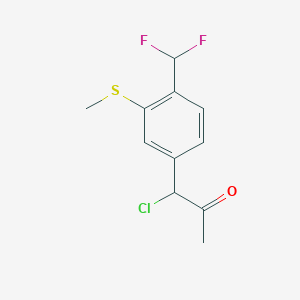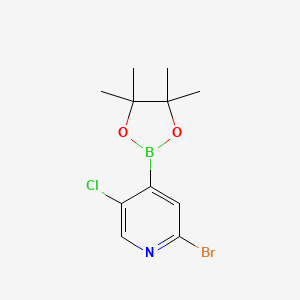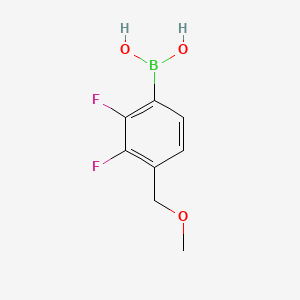
1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) to introduce the chloro group. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent .
Análisis De Reacciones Químicas
1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The mercapto group can form disulfide bonds, which are important in protein structure and function. The carbonyl group in the propan-2-one moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-3-phenylpropane: This compound lacks the ethoxy and mercapto groups, making it less versatile in chemical reactions.
1-Chloro-1-(4-substituted)phenylpropan-2-one: These compounds have different substituents on the phenyl ring, which can alter their reactivity and biological activities.
1-Chloro-1-(3-ethoxy-5-methylphenyl)propan-2-one:
Propiedades
Fórmula molecular |
C11H13ClO2S |
|---|---|
Peso molecular |
244.74 g/mol |
Nombre IUPAC |
1-chloro-1-(3-ethoxy-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-9-4-8(5-10(15)6-9)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
Clave InChI |
FBWRBPBUGNHESN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)



![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)








